Benzene, 1,4-bis(2-phenylethenyl)-

Description

Significance as a Prototypical π-Conjugated Organic Compound

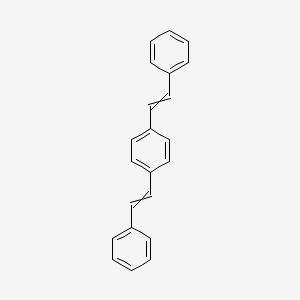

1,4-Distyrylbenzene (DSB) serves as a quintessential model for understanding the fundamental principles of π-conjugated organic materials. nih.govnih.gov Its well-defined, rigid structure consists of a central phenylene ring connected to two vinyl groups, which are in turn attached to terminal phenyl rings. This arrangement creates an extended network of alternating single and double bonds, allowing for the delocalization of π-electrons across the molecule. This delocalization is the origin of its characteristic properties, including strong UV-Vis absorption and intense fluorescence. rsc.org

The photophysical properties of DSB, such as its absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, have been extensively studied. nih.gov These properties can be systematically tuned by introducing various functional groups to the central or terminal phenyl rings. nih.govsinica.edu.tw For instance, the addition of electron-donating (ED) or electron-withdrawing (EW) substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra. nih.govsinica.edu.tw This tunability makes DSB an excellent platform for establishing structure-property relationships that can be extrapolated to more complex conjugated systems. nih.gov Due to the presence of two C=C double bonds, DSB molecules are also light-sensitive, which allows for phototransformations like trans-cis photoisomerization. nih.gov

Role as an Oligomeric Analogue of Poly(p-phenylenevinylene) (PPV)

DSB is widely regarded as a key oligomeric analogue of Poly(p-phenylenevinylene) (PPV), one of the most studied and important electroluminescent polymers. sinica.edu.twresearchgate.net PPV consists of repeating phenylene vinylene units, and DSB essentially represents a short, well-defined chain of this polymer. sinica.edu.twnih.gov Studying DSB provides crucial insights into the intrinsic electronic and photophysical properties of the PPV polymer chain, free from the complexities introduced by polymer processing, polydispersity, and morphological defects often found in the bulk polymer. uq.edu.auscispace.com

Comparisons between the photoexcited states of DSB and PPV have revealed both similarities and key differences. Both materials exhibit strong photoluminescence originating from the radiative decay of singlet excitons. scispace.com However, while long-lived charged photoexcitations (bipolarons) are observed in PPV, they are not found in the DSB oligomer, suggesting that intermolecular charge transport is a necessary step for their generation in the polymer. uq.edu.auscispace.com Therefore, DSB serves as a critical model system for understanding how properties evolve from a single molecule to a bulk polymer, helping researchers to dissect the contributions of intramolecular versus intermolecular phenomena in the performance of organic electronic devices. researchgate.netuq.edu.au

Overview of Research Trajectories in DSB and its Derivatives

Research on DSB and its derivatives has followed several key trajectories, primarily driven by their potential in organic electronics. A significant area of focus has been the synthesis of novel DSB derivatives with tailored properties for specific applications. sinica.edu.twnih.govrsc.org By strategically adding substituents, researchers can fine-tune the emission color, charge transport characteristics, and solubility of the molecules. nih.govresearchgate.net

These tailored molecules have been successfully incorporated as emitters or dopants in organic light-emitting diodes (OLEDs). sinica.edu.twresearchgate.netresearchgate.net For example, derivatives containing electron-withdrawing cyano groups and electron-donating methoxy (B1213986) or alkyl groups have been synthesized and evaluated as electroluminescent materials. sinica.edu.twresearchgate.net Another research direction involves attaching long alkyl chains to the DSB core to improve film formation and inhibit crystallization, which is beneficial for device fabrication. researchgate.net

Furthermore, the versatility of DSB has led to its exploration in other areas, such as fluorescent probes and sensors. nih.govrsc.org The development of new synthetic methodologies, like palladium-catalyzed cross-coupling reactions, has enabled the creation of a wide array of DSB derivatives, including complex donor-π-acceptor (D–π–A) structures. nih.govresearchgate.net These advanced materials are being investigated for applications beyond OLEDs, including organic field-effect transistors (OFETs) and solar cells. nih.govrsc.org Computational studies, often accompanying experimental work, play a crucial role in predicting the properties of new DSB derivatives and guiding the design of novel materials for advanced electronic applications. nih.govsinica.edu.tw

Data Tables

Table 1: General Properties of Benzene (B151609), 1,4-bis(2-phenylethenyl)- (DSB)

| Property | Value | Source |

| Chemical Formula | C₂₂H₁₈ | nih.gov |

| Molar Mass | 282.4 g/mol | nih.gov |

| IUPAC Name | 1,4-bis[(E)-2-phenylethenyl]benzene | nih.gov |

| Synonyms | trans,trans-1,4-Distyrylbenzene, (E,E)-1,4-Distyrylbenzene | nih.gov |

Table 2: Selected Photophysical Properties of DSB Derivatives

| Compound | Substitution | Max. Absorption (λ_abs) | Max. Emission (λ_em) | Source |

| DSB (unsubstituted) | None | ~350-370 nm | ~400-430 nm | nih.govresearchgate.net |

| DDSB | 4,4''-di(dodecyloxy) | Not specified | 482 nm | researchgate.net |

| Cyano-substituted DSB | Electron-withdrawing (-CN) | Red-shifted vs meta-isomer | Red-shifted vs meta-isomer | sinica.edu.twresearchgate.net |

| Methoxy-substituted DSB | Electron-donating (-OCH₃) | Red-shifted vs meta-isomer | Red-shifted vs meta-isomer | sinica.edu.twresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAAWBHHXIWAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization of 1,4 Distyrylbenzene

Established Synthetic Routes

Several classical and modern organic reactions are employed for the synthesis of 1,4-distyrylbenzene, each with its own set of advantages and limitations.

Mizoroki-Heck Cross-Coupling Reaction

The Mizoroki-Heck reaction is a cornerstone in the synthesis of 1,4-distyrylbenzene, providing a direct method for the vinylation of aryl halides. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a dihaloarene with a styrene (B11656) derivative or the coupling of a divinylbenzene (B73037) with an aryl halide. nih.govnih.gov The reaction is known for its tolerance of a wide range of functional groups. nih.gov

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. mdpi.com The synthesis of 1,4-distyrylbenzene derivatives can be achieved by reacting 1,4-dihalobenzenes with styrene or by reacting 1,4-divinylbenzene (B89562) with aryl halides. nih.govnih.gov The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and selectivity. nih.govresearchgate.net For instance, a heterogeneous Pd-catalyst system based on a metal-organic framework [Pd-NHC-MIL-101(Cr)] has been shown to be effective in the synthesis of distyrylbenzene (B1252955) derivatives. nih.gov

Table 1: Examples of Mizoroki-Heck Reaction Conditions for 1,4-Distyrylbenzene Synthesis

| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1,4-Diiodobenzene (B128391) | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | >95 | researchgate.net |

| 1,4-Dibromobenzene | Styrene | Pd-NHC-MIL-101(Cr) | K₂CO₃ | DMF | 110 | 84 | nih.gov |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the synthesis of 1,4-distyrylbenzene, particularly favored for its high stereoselectivity towards the formation of (E)-alkenes. organic-chemistry.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organic-chemistry.org For the synthesis of 1,4-distyrylbenzene, terephthalaldehyde (B141574) is typically reacted with benzylphosphonates, or alternatively, a bis(phosphonate) derived from p-xylene (B151628) is reacted with benzaldehyde (B42025). The use of phase-transfer catalysis (PTC) systems has been shown to be effective for this reaction, leading to high yields of the (E,E)-isomer. researchgate.net

Table 2: Horner-Wadsworth-Emmons Reaction for 1,4-Distyrylbenzene Synthesis

| Aldehyde | Phosphonate | Base | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Terephthalaldehyde | Diethyl benzylphosphonate | NaOH | Tetrabutylammonium bromide (TBAB) | Toluene/Water | >90 | researchgate.net |

Wittig Reactions

The Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert a carbonyl group into an alkene, is a well-established method for forming the styrenic double bonds in 1,4-distyrylbenzene. masterorganicchemistry.com The synthesis can be approached by reacting terephthalaldehyde with two equivalents of a benzyltriphenylphosphonium (B107652) salt in the presence of a strong base, or by reacting benzaldehyde with a bis(phosphonium ylide) derived from p-xylene dibromide. utrgv.eduresearchgate.net While effective, the Wittig reaction can sometimes lead to mixtures of (E) and (Z) isomers, and the removal of the triphenylphosphine (B44618) oxide byproduct can be challenging. masterorganicchemistry.com

Table 3: Wittig Reaction for 1,4-Distyrylbenzene Synthesis

| Carbonyl Compound | Phosphonium Ylide | Base | Solvent | Isomer Ratio (E:Z) | Reference |

|---|---|---|---|---|---|

| Terephthalaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | Mixture | researchgate.net |

Tandem Double-Dehydrative-Double-Heck (D-D-D-H) Reaction

Alternative Synthetic Approaches

Beyond the mainstream methods, other named reactions can be adapted for the synthesis of the distyrylbenzene core, although they are less commonly employed.

McMurry Reaction : This reaction involves the reductive coupling of two carbonyl groups using a low-valent titanium species to form an alkene. wikipedia.org In principle, the self-coupling of cinnamaldehyde (B126680) or the cross-coupling of terephthalaldehyde with an appropriate carbonyl compound could yield a distyrylbenzene derivative. nih.govthieme-connect.de The reaction is particularly useful for creating sterically hindered alkenes. nih.gov

Perkin Reaction : The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. wikipedia.org While primarily used for synthesizing cinnamic acids, modifications of this reaction have been used to generate stilbene (B7821643) structures. nih.govwiley-vch.de A multi-step sequence involving a double Perkin reaction followed by decarboxylation could potentially lead to 1,4-distyrylbenzene.

Siegrist Reaction : The Siegrist reaction, which involves the reaction of a Schiff base with a compound containing an active methylene (B1212753) group in the presence of a strong base, is a classical method for the synthesis of stilbenes and related compounds. This method could be adapted for the synthesis of 1,4-distyrylbenzene, for instance, by reacting the bis-anil of terephthalaldehyde with p-nitrotoluene in the presence of potassium hydroxide.

Strategies for Functionalization and Derivative Synthesis

The functionalization of the 1,4-distyrylbenzene scaffold is crucial for tuning its electronic and photophysical properties for various applications. This can be achieved either by using substituted starting materials in the synthetic routes described above or by post-synthetic modification of the parent molecule. nih.govresearchgate.net

Functionalized derivatives of 1,4-distyrylbenzene are often synthesized by employing substituted benzaldehydes, styrenes, or aryl halides in the established coupling reactions. nih.govrsc.org For example, the Heck reaction can be used to couple 1,4-diiodobenzene with styrenes bearing electron-donating or electron-withdrawing groups on the phenyl ring. nih.gov Similarly, substituted benzaldehydes can be used in the Horner-Wadsworth-Emmons or Wittig reactions to introduce functionality onto the terminal phenyl rings of the distyrylbenzene core. researchgate.netutrgv.edu

Post-synthetic functionalization of 1,4-distyrylbenzene itself is less common due to the relative inertness of the aromatic C-H bonds. However, if the parent molecule is synthesized with reactive handles, such as bromo or iodo substituents, these can be used for further cross-coupling reactions, like the Suzuki or Sonogashira couplings, to introduce additional aryl or alkynyl groups. nih.gov

Table 4: Synthesis of Functionalized 1,4-Distyrylbenzene Derivatives

| Synthetic Method | Starting Material 1 | Starting Material 2 | Functional Group Introduced | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mizoroki-Heck | 1,4-Dibromobenzene | 4-Nitrostyrene | Nitro (-NO₂) | 78 | nih.gov |

| Mizoroki-Heck | 1,4-Divinylbenzene | 4-Bromo-N,N-dimethylaniline | Dimethylamino (-NMe₂) | 85 | nih.gov |

| Horner-Wadsworth-Emmons | 4,4'-Diformyl-1,1'-biphenyl | Diethyl (4-methoxybenzyl)phosphonate | Methoxy (B1213986) (-OMe) | >90 | researchgate.net |

Incorporation of Electron-Donating (ED) and Electron-Withdrawing (EW) Groups

The electronic characteristics of 1,4-distyrylbenzene can be finely tuned through the introduction of electron-donating (ED) and electron-withdrawing (EW) groups. nih.govacs.org This functionalization significantly influences the molecule's photophysical properties, such as its absorption and emission wavelengths. nih.govacs.org

Synthetic Approaches:

A variety of synthetic methods are employed to introduce these functional groups, including:

Wittig Reaction: A versatile method for forming alkenes from aldehydes or ketones. nih.govmasterorganicchemistry.comorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction, a modification of the Wittig reaction, is known for producing predominantly E-alkenes. nih.govresearchgate.netwikipedia.org

Heck Coupling: A palladium-catalyzed cross-coupling reaction that forms a substituted alkene. nih.govwikipedia.org

These reactions allow for the strategic placement of ED and EW groups on the DSB core, leading to a range of derivatives with tailored electronic and optical properties. nih.govacs.org For instance, the introduction of strong electron-donating diethylamino groups has been studied, revealing insights into the photoprocesses of the resulting compounds. nih.gov

Impact on Photophysical Properties:

The incorporation of both ED and EW groups typically leads to a bathochromic shift, which is a shift to longer wavelengths in the absorption and emission spectra. nih.govacs.org This is a direct consequence of a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.govacs.org Computational studies have shown excellent correlation between the calculated and experimental values for maximum absorption and emission wavelengths. nih.govacs.org

Peripheral Substitution with Phenyl and Alkoxy Groups

The substitution of the 1,4-distyrylbenzene core with peripheral phenyl and alkoxy groups offers another avenue for modifying its properties. These substitutions can influence the molecule's conformation, solubility, and solid-state packing, which in turn affect its photophysical behavior.

Synthetic Strategies:

The synthesis of these derivatives often involves multi-step processes. For example, nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives can be prepared through a regioselective synthesis involving a Buchwald-Hartwig coupling reaction. nih.gov The synthesis of alkoxy-substituted 4,4'-distyrylbiphenyls, which are structurally related to DSB, has been achieved through Siegrist reactions. znaturforsch.com

Research Findings:

Studies on alkoxy-substituted derivatives have demonstrated that these modifications can lead to compounds with intense fluorescence and high transparency in the visible region, making them promising for applications in two-photon absorption. znaturforsch.com The introduction of different alkoxy groups can also influence the crystalline modifications of the compounds. znaturforsch.com

Substitution with Cyano Groups

The introduction of cyano (-CN) groups, a strong electron-withdrawing group, onto the vinylene bridges of 1,4-distyrylbenzene has a profound impact on its electronic structure and photophysical properties. rsc.orgresearchgate.net

Synthetic Approaches:

The synthesis of cyano-substituted DSB derivatives can be achieved through various organic reactions. For instance, the Knoevenagel condensation of ring-substituted benzaldehydes and octyl cyanoacetate, catalyzed by piperidine, has been used to prepare novel trisubstituted ethylenes. chemrxiv.org

Impact on Properties:

The position and spatial orientation of the cyano substituent are critical. For example, a comparison between α-CN-APV and β-CN-APV (isomeric phenylethylene compounds with different cyano group positions) revealed significant differences in their solid-state fluorescence quantum efficiency. rsc.orgresearchgate.net The β-CN-APV isomer, with its tighter intermolecular stacking in the crystal structure, exhibited higher fluorescence quantum efficiency. rsc.orgresearchgate.net Both compounds show hybrid local and charge transfer (HLCT) excited states, which can facilitate the population of singlet excitons through reverse intersystem crossing (RISC). rsc.orgresearchgate.net

Control of Stereoisomerism (e.g., trans-trans, trans-cis, cis-cis isomers)

Due to the presence of two carbon-carbon double bonds, 1,4-distyrylbenzene can exist as three different stereoisomers: trans-trans, trans-cis, and cis-cis. ntu.edu.tw The control and understanding of this stereoisomerism are crucial as each isomer can exhibit distinct photophysical properties.

The different arrangements of atoms in space for these isomers are a form of geometric isomerism. wjec.co.uk For an E-Z (or cis-trans) isomerism to exist, there must be a C=C double bond, and each carbon atom of the double bond must be attached to two different groups. wjec.co.uk

Impact on Photophysical Properties

The different stereoisomers of 1,4-distyrylbenzene and its derivatives display unique photophysical behaviors. ntu.edu.tw The trans-trans isomer is typically the most stable and planar, leading to strong fluorescence. In contrast, the cis isomers are non-planar and often non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways. researchgate.net

Photoisomerization, the light-induced conversion between isomers, is a key process for distyrylbenzenes. wikipedia.org For instance, irradiation of the EE (trans-trans) isomer of asymmetrically substituted 1,4-distyrylbenzene analogues can lead to the regioselective formation of the EZ (trans-cis) isomer. acs.org The phototransformations of 1,4-diazadistyrylbenzene derivatives, which are structurally similar to DSB, involve trans-cis isomerization and intersystem crossing to the triplet state. nih.govmdpi.comnih.gov

Stereospecific Synthesis Techniques

Achieving control over the stereochemistry during the synthesis of 1,4-distyrylbenzene derivatives is a significant challenge. Several stereospecific synthesis techniques have been developed to selectively produce a desired isomer.

Key Techniques:

Wittig Reaction: The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides tend to produce (Z)-alkenes (cis), while stabilized ylides favor the formation of (E)-alkenes (trans). organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high selectivity in producing (E)-alkenes. wikipedia.orgconicet.gov.ar This makes it a valuable tool for synthesizing the trans-trans isomer of 1,4-distyrylbenzene and its derivatives.

Photochemical Isomerization: While not a synthetic method in the traditional sense, controlled irradiation can be used to convert one isomer into another, allowing for the isolation of specific stereoisomers. ntu.edu.tw

The choice of synthetic route is critical for obtaining the desired isomer and, consequently, the desired photophysical properties.

Electronic Structure and Photophysical Characterization of 1,4 Distyrylbenzene Systems

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of 1,4-distyrylbenzene and its derivatives have been extensively studied using computational methods like Density Functional Theory (DFT). These calculations provide valuable insights into the electron-donating and electron-accepting capabilities of the molecule. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy levels of these frontier orbitals are influenced by the molecular geometry and the presence of substituent groups. For instance, the twisting of the outer phenyl rings can affect the electronic properties. nsf.gov

Theoretical calculations, such as those using DFT with the B31LYP/6-31G level, are employed to determine the specific energy values of the HOMO and LUMO orbitals. researchgate.net These computational approaches have become a standard tool for predicting the structural and electronic properties of organic molecules. irjweb.com The distribution of electron density in these frontier molecular orbitals is key to understanding the nature of electronic excitations.

Interactive Data Table: Calculated HOMO and LUMO Energy Levels of 1,4-Distyrylbenzene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Calculation Method |

| Aryl-substituted DSB (1) | -5.58 | -2.25 | DFT |

| Aryl-substituted DSB (2) | -5.92 | -2.87 | DFT |

| Aryl-substituted DSB (3) | -5.99 | -2.85 | DFT |

| Aryl-substituted DSB (4) | -6.29 | -3.29 | DFT |

| Aryl-substituted DSB (5) | -5.35 | -2.43 | DFT |

| Aryl-substituted DSB (6) | -5.17 | -2.22 | DFT |

HOMO-LUMO Energy Gaps (ΔE)

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally indicates that the molecule is more easily excitable and can lead to enhanced reactivity. The ΔE for 1,4-distyrylbenzene systems can be determined from the calculated HOMO and LUMO energy levels. researchgate.net

The magnitude of the HOMO-LUMO gap is directly related to the wavelength of light absorbed by the molecule. A smaller gap corresponds to absorption at longer wavelengths. While DFT methods are powerful, they can sometimes underestimate the HOMO-LUMO gap. unl.edu Therefore, comparison with experimental data is often necessary for accurate determination.

Interactive Data Table: Calculated HOMO-LUMO Energy Gaps of 1,4-Distyrylbenzene Derivatives

| Compound | HOMO-LUMO Gap (eV) | Calculation Method |

| Aryl-substituted DSB (1) | 3.33 | DFT |

| Aryl-substituted DSB (2) | 3.05 | DFT |

| Aryl-substituted DSB (3) | 3.14 | DFT |

| Aryl-substituted DSB (4) | 3.00 | DFT |

| Aryl-substituted DSB (5) | 2.92 | DFT |

| Aryl-substituted DSB (6) | 2.95 | DFT |

Spectroscopic Investigations

Spectroscopic techniques are indispensable for characterizing the excited-state properties of 1,4-distyrylbenzene. UV-Vis absorption, photoluminescence, and fluorescence spectroscopy provide detailed information about electronic transitions, emission properties, and the dynamics of excited states.

UV-Vis Absorption Spectroscopy and Band Systems

The UV-Vis absorption spectrum of 1,4-distyrylbenzene is characterized by several distinct band systems. ruc.dk The most intense absorption band, typically observed around 362 nm, corresponds to the S1(ππ*) ← S0 transition. ruc.dkacs.org The spectrum of DSB in stretched polyethylene (B3416737) shows four main band systems centered at approximately 27,600 cm⁻¹ (362 nm), 41,000 cm⁻¹ (244 nm), 49,800 cm⁻¹ (201 nm), and 57,500 cm⁻¹ (174 nm). ruc.dk The absorption spectra of 1,4-distyrylbenzene derivatives can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. rsc.orgresearchgate.net For instance, the introduction of different aryl groups can lead to shifts in the absorption maxima. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima (λmax) of 1,4-Distyrylbenzene Derivatives in Chloroform

| Compound | λmax (nm) |

| Aryl-substituted DSB (1) | 370 |

| Aryl-substituted DSB (2) | 382 |

| Aryl-substituted DSB (3) | 380 |

| Aryl-substituted DSB (4) | 388 |

| Aryl-substituted DSB (5) | 400 |

| Aryl-substituted DSB (6) | 372 |

Photoluminescence (PL) Emission Spectroscopy

1,4-Distyrylbenzene and its derivatives are known for their strong fluorescence. researchgate.net Upon excitation, these molecules emit light, and the characteristics of this photoluminescence provide insights into their excited-state behavior. The emission spectra can be influenced by factors such as solvent polarity and molecular aggregation. rsc.orgresearchgate.net Functionalization of the DSB core with different aryl groups can tune the emission color, resulting in blue, green, or yellow fluorescence in both solution and solid states. researchgate.net For example, a mono-carbazole substituted DSB has been shown to exhibit white light emission in polar solvents. researchgate.net

Interactive Data Table: Photoluminescence Emission Maxima of 1,4-Distyrylbenzene Derivatives in Chloroform

| Compound | Emission Maxima (nm) |

| Aryl-substituted DSB (1) | 425, 450 |

| Aryl-substituted DSB (2) | 520 |

| Aryl-substituted DSB (3) | 520 |

| Aryl-substituted DSB (4) | 560 |

| Aryl-substituted DSB (5) | 450, 478 |

| Aryl-substituted DSB (6) | 430, 455 |

Fluorescence Spectroscopy (Steady-State and Time-Resolved)

Steady-state fluorescence spectroscopy provides information on the fluorescence quantum yields, which can be very high for some 1,4-distyrylbenzene derivatives, reaching over 98%. researchgate.net Time-resolved fluorescence spectroscopy is a powerful technique to study the dynamics of excited states, including their lifetimes. worktribe.com The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. For some systems, wavelength-dependent excitation and emission spectra can be observed, indicating complex relaxation dynamics. worktribe.com The combination of steady-state and time-resolved fluorescence measurements offers a comprehensive understanding of the photophysical processes occurring after light absorption. rsc.orgrsc.org

Laser Kinetic Spectroscopy

Laser kinetic spectroscopy is a powerful technique used to study the transient species and reaction intermediates that are formed following photoexcitation. For derivatives of 1,4-distyrylbenzene, this method has been instrumental in elucidating the photoprocesses that occur after the molecule absorbs light.

Studies on diethylamino derivatives of 1,4-distyrylbenzene in acetonitrile (B52724) have utilized laser flash photolysis to investigate its behavior upon excitation. nih.gov Upon laser excitation, a notable change in the absorption spectrum is observed, indicating the formation of short-lived species. The difference spectrum reveals a decrease in absorbance in the main absorption band of the dye and the appearance of new absorption bands at longer wavelengths, which are attributed to transient photoproducts. nih.gov

Kinetic analysis of these transient absorption signals shows that they decay over microseconds. The decay kinetics are often biexponential, suggesting the involvement of multiple processes. The presence of oxygen typically quenches these transient species, which is strong evidence for the formation of a triplet excited state via intersystem crossing. nih.gov Further experiments involving electron donors and acceptors have confirmed that the triplet state can undergo dismutation to form radical anions and radical cations. nih.gov These studies highlight that for 1,4-distyrylbenzene systems, intersystem crossing to the triplet state is a key deactivation pathway, competing with fluorescence and isomerization. nih.gov

Synchrotron Radiation Linear Dichroism (SRLD) Spectroscopy

Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy is an advanced technique for studying the electronic transitions in molecules. It utilizes the intense, polarized light from a synchrotron source to measure the differential absorption of light polarized parallel and perpendicular to a sample alignment direction. This provides detailed information on the polarization of electronic transitions, which is crucial for assigning the symmetry of excited states.

An SRLD investigation of 1,4-distyrylbenzene (DSB) has been conducted using stretched polyethylene as an anisotropic solvent to align the molecules. The study covered a wide spectral range from 15,000 to 58,000 cm⁻¹ (667–172 nm), extending into the vacuum UV region. nih.gov The analysis of the spectra revealed four primary band systems centered around 27,600 cm⁻¹, 41,000 cm⁻¹, 49,800 cm⁻¹, and 57,500 cm⁻¹. The polarization data obtained from the SRLD measurements provide definitive information on the transition moment directions for the observed spectral features, allowing for experimental assignment of the electronic states. nih.gov

Similarly, for the related compound 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), SRLD spectroscopy on samples aligned in stretched polyethylene revealed a remarkably efficient molecular alignment. rsc.org The combined experimental and theoretical approach led to the characterization of several previously unobserved electronic transitions and confirmed that the molecule adopts a nearly planar conformation in the stretched polymer. rsc.org The high-energy capabilities of synchrotron sources are particularly advantageous, allowing for the extension of spectral analysis into regions inaccessible with conventional light sources. researchgate.net

Raman Scattering Studies

Raman scattering spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure and conformation of molecules. In the context of 1,4-distyrylbenzene and related compounds, Raman studies have been used to characterize their vibrational modes and to differentiate between isomers.

High-quality single crystals of 1,4-distyrylbenzene have been studied using Raman scattering, revealing information about their phonon modes. nih.gov Furthermore, Fourier Transform (FT) Raman spectroscopy has proven effective in distinguishing between the cis and trans isomers of related stilbene-like molecules. For example, the C=C stretching mode provides a characteristic and strong Raman line at different frequencies for the cis and trans configurations, allowing for their unambiguous identification. nih.gov In one study on substituted nitrostyrenes, the cis isomer showed a very strong Raman line for the C=C stretch at 1670 cm⁻¹, while the trans isomer had its corresponding line at 1641 cm⁻¹. nih.gov

Time-domain Raman spectroscopy, an advanced technique using femtosecond pulses, can track ultrafast structural dynamics by observing molecular vibrations in real time. nih.gov This method is particularly useful for studying photoinduced processes like isomerization, providing insights into how the molecule's structure evolves on a sub-picosecond timescale. nih.gov

Photophysical Parameters and Quantum Efficiencies

The photophysical properties of 1,4-distyrylbenzene are defined by several key parameters that quantify its interaction with light, including how efficiently it absorbs and emits photons.

Molar Extinction Coefficients (ε)

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a specific wavelength. tcichemicals.com It is an intrinsic property crucial for quantitative analysis and for understanding the probability of an electronic transition.

The photophysical properties of 1,4-distyrylbenzene (DSB) and its derivatives have been systematically studied. nih.gov For the parent, unsubstituted trans,trans-1,4-distyrylbenzene, the molar extinction coefficient has been determined alongside its absorption maximum in various solvents. These values are essential for characterizing the primary absorption transition, which corresponds to the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) excitation. In tetrahydrofuran (B95107) (THF), the parent DSB exhibits a significant molar extinction coefficient, indicative of a strongly allowed π-π* transition.

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | Source |

|---|---|---|---|---|

| 1,4-Distyrylbenzene | Tetrahydrofuran (THF) | 353 | 61,800 | nih.gov |

| 1,4-Distyrylbenzene | Benzene (B151609) | 356 | N/A |

Fluorescence Quantum Yields (Φf)

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a dominant pathway for the excited state to return to the ground state.

1,4-Distyrylbenzene is known to be a highly fluorescent molecule. nih.gov Experimental studies have quantified its fluorescence quantum yield in various environments. In single-crystal form, it exhibits a high photoluminescence quantum yield at room temperature. nih.gov In solution, the quantum yield is also significant, making it a useful chromophore for applications like fluorescent brighteners and organic light-emitting diodes. nih.govnih.gov The value can be influenced by the solvent and by the presence of substituents on the aromatic rings.

| Compound | Solvent | Φf | Source |

|---|---|---|---|

| 1,4-Distyrylbenzene | Tetrahydrofuran (THF) | 0.81 | nih.gov |

Fluorescence Lifetimes (τ)

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before emitting a photon. It is a critical parameter for understanding the dynamics of excited state processes, as it is inversely related to the sum of the rate constants for all de-excitation pathways (both radiative and non-radiative).

The fluorescence lifetime of 1,4-distyrylbenzene has been measured using time-resolved fluorescence spectroscopy. nih.gov These measurements provide insight into the rate of fluorescence. For the parent DSB in tetrahydrofuran, the lifetime is in the nanosecond range, which is characteristic of many efficient organic fluorophores. The lifetime, in conjunction with the quantum yield, allows for the calculation of the radiative and non-radiative decay rates.

| Compound | Solvent | τ (ns) | Source |

|---|---|---|---|

| 1,4-Distyrylbenzene | Tetrahydrofuran (THF) | 1.34 | nih.gov |

Spontaneous Emission Decay Rates (k_r)

The spontaneous emission decay rate (k_r), also known as the radiative decay rate, is a fundamental photophysical parameter that quantifies the rate at which an excited electronic state deactivates by emitting a photon. For 1,4-bis(2-phenylethenyl)benzene, often referred to as 1,4-distyrylbenzene (DSB), this rate is influenced by the molecular structure and the surrounding environment.

In derivatives of 1,4-distyrylbenzene, such as 1,4-bis(2,2-diphenylethenyl)benzene (PEB), the radiative decay process is significantly enhanced in the solid state compared to solutions. journal-spqeo.org.ua This is attributed to the restriction of intramolecular rotations in the solid matrix, which minimizes non-radiative decay pathways and consequently increases the probability of radiative emission. journal-spqeo.org.ua For instance, the photoluminescence (PL) efficiency of a PEB film was found to be 57%, a dramatic increase from its solution-phase value. journal-spqeo.org.ua When dispersed in a host matrix like 4,4'-bis(N,N'-dicarbazole)-biphenyl (CBP), the PL efficiency of PEB can reach as high as 89-91%. journal-spqeo.org.ua This indicates that preventing intramolecular motion is a key factor in promoting radiative decay in these systems.

Table 1: Photoluminescence (PL) Efficiency of 1,4-bis(2,2-diphenylethenyl)benzene (PEB) in Different Environments

| Environment | PL Efficiency (Φ_f) |

| Chloroform Solution | Low (not specified) |

| Deposited Film | 57% |

| 1-2 wt% in CBP Host | 89-91% |

Data sourced from a study on 1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light-emitting diodes. journal-spqeo.org.ua

Stokes Shifts

The Stokes shift is the difference in energy between the position of the band maximum of the absorption spectrum and the band maximum of the emission spectrum for the same electronic transition. wikipedia.orgedinst.com This phenomenon arises from processes that occur between the absorption and emission events, primarily vibrational relaxation and solvent reorganization. wikipedia.orgyoutube.com

For 1,4-distyrylbenzene and its derivatives, the Stokes shift is a notable characteristic of their photophysical behavior. In a study of diethylamino derivatives of 1,4-distyrylbenzene, a significant Stokes shift of the fluorescence band was observed. nih.gov For a 1,3-distyrylbenzene derivative, this shift was as large as 100 nm. nih.gov The magnitude of the Stokes shift can be influenced by the degree of conjugation within the molecule. nih.gov

The environment, particularly the polarity of the solvent, can also have a substantial effect on the Stokes shift. youtube.comrsc.org In a comparative study of 1,4-distyrylfluorene and 1,4-distyrylbenzene analogues, the photophysical properties, especially the Stokes shift and photoluminescence maxima, exhibited significant solvatochromic effects. rsc.orgnih.gov

It is important to note that the Stokes shift is more meaningfully expressed in units of energy, wavenumber, or frequency rather than wavelength, as a shift of a certain number of nanometers corresponds to a different amount of energy depending on the absolute wavelength. wikipedia.orgresearchgate.net The lack of a mirror symmetry relationship between the absorption and fluorescence spectra at elevated temperatures in some distyrylbenzene (B1252955) analogues can be attributed to factors such as the relative freedom of ring torsion in the ground state compared to the excited state. acs.orgnih.gov

Table 2: Example of Stokes Shift Calculation

| Parameter | Wavelength (nm) | Wavenumber (cm⁻¹) |

| Absorption Maximum | 307 | 32573.29 |

| Emission Maximum | 469 | 21321.96 |

| Stokes Shift | 162 | 11251.33 |

This is a hypothetical example to illustrate the calculation of the Stokes shift in different units. researchgate.net

Excited State Features and Dynamics

Intersystem Crossing to Triplet States

Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state to a triplet state. wikipedia.org This process is a key feature in the photophysics of 1,4-distyrylbenzene and its derivatives.

Studies on diethylamino derivatives of 1,4-distyrylbenzene have shown that these compounds undergo intersystem crossing to the triplet state. nih.gov Similarly, investigations into 1,4-diazadistyrylbenzene derivatives revealed that their phototransformations include both trans-cis isomerization and intersystem crossing to the triplet state. nih.govmdpi.com The efficiency of intersystem crossing can be influenced by the molecular structure; for instance, in some 1,3-diazadistyrylbenzene derivatives, intersystem crossing is not an effective process. nih.gov

The presence of heavy atoms can enhance the probability of intersystem crossing due to increased spin-orbit coupling. wikipedia.org However, even in heavy-atom-free photosensitizers, rapid triplet state formation can occur through mechanisms like spin-orbit coupled charge transfer and El-Sayed's rule-breaking intersystem crossing. rsc.org The formation of triplet states is a pivotal process in applications such as photosensitization. rsc.org Baird's rule predicts that molecules with 4n π electrons can be aromatic in the triplet state, a concept that has been experimentally challenging to study but has been observed in certain constrained systems. berkeley.edunih.gov

Delayed Fluorescence Phenomena

Delayed fluorescence is a type of luminescence that occurs when a molecule in a triplet state transitions back to an excited singlet state, from which it then emits a photon. beilstein-journals.org This process is often thermally activated, hence the term thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov

Derivatives of 1,4-distyrylbenzene have been observed to exhibit delayed fluorescence. nih.gov For instance, diethylamino derivatives of both 1,4- and 1,3-distyrylbenzene show P-type delayed fluorescence, which is characterized by a lack of temperature dependence of the delayed fluorescence intensity. nih.gov This suggests that intersystem crossing to the triplet state is a precursor to this phenomenon. nih.gov

The mechanism of delayed fluorescence often involves triplet-triplet annihilation (TTA), where two molecules in the triplet state interact. acs.orgnih.gov This interaction can lead to the formation of one molecule in an excited singlet state and the other in the ground state. acs.org The molecule in the excited singlet state can then undergo fluorescence. TTA is a key process in photon upconversion technologies. acs.orgnih.gov

The efficiency of delayed fluorescence is dependent on the energy gap between the singlet and triplet states. rsc.org A small energy gap facilitates the up-conversion of triplet excitons to the singlet state. rsc.org

Table 3: Excited State Lifetimes for a TADF Material

| Parameter | Lifetime in MCH Solution | Lifetime in Zeonex Film |

| Prompt Fluorescence (τ_p) | 13 ns | 12 ns |

| Delayed Fluorescence (τ_d) | 1655 ns | 2.4 µs |

Data from a study on an organic thermally activated delayed fluorescence material. beilstein-journals.org

Electron Transfer Reactions in Excited States

Upon photoexcitation, molecules like 1,4-distyrylbenzene and its derivatives can participate in electron transfer reactions. nih.gov This can occur through either an oxidative or reductive pathway. nih.gov In an oxidative photoinduced electron transfer, the excited molecule donates an electron to an acceptor. nih.gov In a reductive process, the excited molecule accepts an electron from a donor. nih.gov

In studies of diethylamino derivatives of 1,4-distyrylbenzene, it has been concluded that dye radical anions and radical cations are formed upon dismutation of the triplet state in the presence of an electron donor or acceptor. nih.gov This indicates that the triplet state of these molecules is redox-active.

The feasibility of photoinduced electron transfer is governed by the thermodynamic driving force, which can be estimated from the redox potentials of the donor and acceptor and the excitation energy. nih.gov The rate of electron transfer is a key parameter and can be influenced by factors such as the solvent polarity and the electronic coupling between the donor and acceptor moieties. nih.govrsc.org In some systems, reversible excited-state electron transfer can occur, establishing an equilibrium between a locally excited state and a charge-separated state. nih.govrsc.orgku.dk

Phototransformations and Photoisomerization Processes

The presence of carbon-carbon double bonds in the structure of 1,4-distyrylbenzene makes it susceptible to phototransformations, most notably photoisomerization. wikipedia.org This process involves a change in the geometric arrangement of the molecule, typically a trans-cis (or E-Z) isomerization around the double bonds, induced by the absorption of light. wikipedia.org

Ultrafast spectroscopic studies have been conducted on the cis/trans photoisomerization of the three isomers of 1,4-distyrylbenzene: trans,trans-DSB, cis,trans-DSB, and cis,cis-DSB. ntu.edu.tw These studies help to elucidate the population relaxation dynamics and the time constants associated with the isomerization processes. ntu.edu.tw

For derivatives of 1,4-distyrylbenzene, such as the 1,4-diazadistyrylbenzene derivatives, phototransformations include trans-cis isomerization. nih.govmdpi.com The extent of photoisomerization can be influenced by the molecular structure. For example, 1,4-distyrylbenzene itself is less prone to E-Z photoisomerization compared to some of its derivatives, which is attributed to the higher degree of conjugation in the para-substituted derivative. nih.gov In some cases, after trans-cis isomerization, further reactions such as electrocyclization can occur, although this may be energetically unfavorable for certain isomers like the 1,4-diazadistyrylbenzene derivatives. nih.govmdpi.com

The study of photoisomerization is crucial for understanding the photostability of these compounds and for their potential application in molecular switches and other photoresponsive materials. wikipedia.org

Photoelectrocyclization

Photoelectrocyclization is a photochemical reaction where a conjugated system undergoes cyclization upon irradiation with light, leading to the formation of a new ring structure. In the context of 1,4-bis(2-phenylethenyl)benzene, also known as 1,4-distyrylbenzene (DSB), this process is a key reaction pathway that influences its photostability and potential applications in molecular switches and photoresponsive materials.

The photoelectrocyclization of DSB and its derivatives typically involves the transformation of the trans,trans-isomer into a dihydrophenanthrene-type intermediate. This reaction proceeds through the excited singlet state of the molecule. Upon absorption of a photon, the molecule is promoted to an excited state, where the rotation around the ethylenic double bonds becomes more facile. This allows the molecule to adopt a conformation suitable for cyclization.

The efficiency of photoelectrocyclization can be influenced by several factors, including the substitution pattern on the phenyl rings and the nature of the solvent. Electron-donating or-withdrawing groups can alter the electronic distribution in the excited state, thereby affecting the feasibility and rate of the cyclization reaction. For instance, studies on substituted 2,4-distyryl- and 2,4,6-tristyrylpyrimidines have shown that the nature of the substituent on the styryl moieties significantly impacts their photophysical properties, which would in turn affect the photoelectrocyclization process. nih.gov

It is important to note that the photoelectrocyclization reaction is often reversible. The dihydrophenanthrene intermediate can undergo a thermal or photochemical rearomatization reaction to regenerate the original distyrylbenzene structure. This reversibility is a crucial feature for applications such as photoswitching.

| Factor | Description |

| Excitation Wavelength | The energy of the incident light must be sufficient to populate the reactive excited state. |

| Molecular Conformation | A specific cisoid conformation of the styryl groups is required for the cyclization to occur. |

| Substituent Effects | Electron-donating or-withdrawing groups on the phenyl rings can modify the electronic properties of the excited state and influence the reaction quantum yield. |

| Solvent Polarity and Viscosity | The solvent can affect the stability of the excited state and the conformational changes required for cyclization. |

| Presence of Oxygen | Molecular oxygen can quench the excited state, competing with the photoelectrocyclization process and potentially leading to photooxidation byproducts. |

Solvatochromism and Environmental Effects on Photophysics

Solvatochromism refers to the change in the color of a substance, and more broadly, the shift in its absorption and emission spectra, in response to the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For 1,4-bis(2-phenylethenyl)benzene and its derivatives, solvatochromism provides valuable insights into the nature of their excited states and their interactions with the surrounding environment.

The photophysical properties of distyrylbenzene systems, including their absorption maxima (λ_abs_), fluorescence emission maxima (λ_em_), and Stokes shift, often exhibit a pronounced dependence on the solvent. rsc.org Generally, in more polar solvents, a red-shift (bathochromic shift) in the emission spectrum is observed. This is indicative of a more polar excited state that is stabilized to a greater extent by the polar solvent molecules compared to the less polar ground state.

The extent of solvatochromism can be quantified using various empirical solvent polarity scales, such as the Lippert-Mataga plot, which correlates the Stokes shift with the orientation polarizability of the solvent. The slope of this plot provides information about the change in dipole moment of the molecule upon excitation.

A study on 1,4-distyrylfluorene derivatives, which are structurally related to 1,4-distyrylbenzene, demonstrated significant solvatochromic effects, particularly in the Stokes shift and photoluminescence maxima. rsc.org This highlights the sensitivity of the electronic structure of these conjugated systems to their local environment. rsc.org The investigation of solvatochromism is not limited to single solvents; studies in binary solvent mixtures can reveal preferential solvation effects, where one solvent component preferentially accumulates in the solvation shell of the chromophore. nih.gov

Environmental factors beyond solvent polarity, such as temperature and viscosity, also play a crucial role. In highly viscous or low-temperature glassy media, the rate of solvent relaxation around the excited state can be slower than the rate of fluorescence. nih.gov This can lead to inhomogeneous broadening of the spectra and wavelength-dependent excitation and emission, as different conformers of the excited state emit from unrelaxed solvent environments. nih.gov

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 0.2 | 350 | 400 | 3663 |

| Toluene | 2.4 | 355 | 415 | 4175 |

| Dichloromethane | 3.1 | 360 | 430 | 4795 |

| Acetonitrile | 5.8 | 362 | 445 | 5380 |

| Dimethyl Sulfoxide | 7.2 | 365 | 460 | 5890 |

Note: The data in this table are illustrative and intended to demonstrate the general trend of solvatochromism. Actual values will vary depending on the specific derivative of 1,4-bis(2-phenylethenyl)benzene.

Solid State Organization and Aggregation Phenomena in 1,4 Distyrylbenzene Derivatives

Crystal Engineering Principles and Design Strategies

Crystal engineering provides a framework for designing solid-state architectures with desired properties by controlling intermolecular interactions. In the context of 1,4-distyrylbenzene derivatives, the primary goal is to manipulate the molecular packing to tune the electronic and photophysical characteristics of the bulk material. This is achieved by strategically modifying the molecular structure through chemical substitution.

The introduction of various functional groups onto the DSB core allows for the investigation of how these changes affect the resulting crystal lattices. acs.orgacs.org By analyzing the single-crystal X-ray diffraction data of a range of derivatives, researchers can correlate specific substituents with observed packing motifs and properties. acs.orgcapes.gov.brfigshare.com For instance, cyano-substituted DSB derivatives have been synthesized to study the impact of strong dipole moments and specific intermolecular interactions on the crystal structure and resulting "twist elasticity". acs.org This approach has led to the development of mechanically adaptive organic crystals with tunable fluorescence. acs.orgfigshare.com The contributions of intermolecular forces like π-stacking and hydrogen bonding are crucial considerations in these design strategies. rsc.org

A study involving a series of cyano-substituted distyrylbenzene (B1252955) derivatives with different terminal benzene (B151609) ring substitutions (p-Cl, p-Me, p-Et, p-Br) demonstrated how subtle changes can lead to either isostructural crystals with tunable fluorescence or entirely new polymorphic forms with distinct mechanical properties. acs.org This highlights the power of crystal engineering to fine-tune material characteristics.

A significant challenge in crystal engineering is the tendency for molecules with large dipole moments to crystallize in centrosymmetric space groups, where the bulk material lacks second-order nonlinear optical (NLO) properties. byu.eduresearchgate.net Overcoming this requires specific design strategies.

One proven approach is the creation of "push-pull" chromophores, where electron-donating and electron-accepting groups are placed at opposite ends of a π-conjugated system. byu.edu While this enhances the molecular hyperpolarizability (a measure of NLO activity), it also increases the dipole moment, favoring centrosymmetric packing. researchgate.net To circumvent this, organic salts can be synthesized, pairing a highly conjugated cation with various anions. The unique structure of the anion can disrupt the centrosymmetric packing of the cations, leading to a non-centrosymmetric crystal lattice. researchgate.net

Another subtle but effective strategy involves minor steric modifications. For example, changing a methyl group to a slightly larger ethyl group on a quaternary nitrogen within a cation has been shown to alter the crystal packing from centrosymmetric to non-centrosymmetric. byu.eduresearchgate.net This change is attributed to the increased size of the ethyl group, which modifies the van der Waals contacts that would otherwise favor a centrosymmetric arrangement. researchgate.net These principles can be applied to DSB derivatives to design materials for applications like terahertz (THz) generation, which rely on non-centrosymmetric structures. byu.edu

Molecular Packing Motifs

The relative orientation of molecules in the solid state gives rise to different packing motifs, often described as aggregates. These aggregates have distinct spectroscopic signatures compared to the isolated molecule, governed by exciton (B1674681) coupling theory, which describes the interaction between the transition dipoles of adjacent molecules.

H-aggregates, or head-to-head aggregates, are characterized by a parallel, face-to-face stacking of chromophores. researchgate.net This arrangement leads to a hypsochromic (blue) shift in the absorption spectrum compared to the monomer. pradeepresearch.org According to exciton theory, in an ideal H-aggregate, the transition to the lowest exciton state is forbidden, which often results in fluorescence quenching. researchgate.net

However, many DSB derivatives form highly emissive crystals despite adopting a herringbone arrangement that is characteristic of H-aggregates. acs.org This apparent contradiction is resolved by considering that in many real crystal structures, the molecules are not perfectly cofacial but are slipped relative to one another. This slipping can break the symmetry and allow the transition to the lowest exciton state to become weakly allowed, leading to fluorescence. The photophysics of DSB crystals are thus a subject of detailed study to understand the balance between aggregation-induced emission quenching and the factors that lead to highly emissive H-aggregates. acs.org In polymeric systems, interchain Coulombic interactions are responsible for H-aggregate behavior. nih.gov

Table 1: Spectroscopic Characteristics of H-Aggregates

| Property | Description |

|---|---|

| Arrangement | Parallel, face-to-face stacking of molecules |

| Absorption Shift | Hypsochromic (blue-shift) relative to the monomer. pradeepresearch.org |

| Fluorescence | Often quenched, but can be emissive in cases of slipped stacking or broken symmetry. researchgate.netacs.org |

| Governing Interaction | Coupling of transition moments of constituent molecules. pradeepresearch.org |

J-aggregates, named after E.E. Jelley, are formed when dye molecules self-organize in a head-to-tail arrangement. wikipedia.orgnih.gov This packing motif results in a bathochromic (red) shift in the absorption band, which is often narrow and intense. pradeepresearch.orgwikipedia.org Unlike H-aggregates, the transition to the lowest exciton state is strongly allowed in J-aggregates, typically leading to strong fluorescence with a small Stokes shift. pradeepresearch.org

The formation of J-aggregates can be induced by changes in solvent, concentration, or the presence of additives. wikipedia.org This phenomenon is well-documented for various classes of dyes, including cyanines and porphyrins. wikipedia.orgmdpi.com In the context of oligo(p-phenylenevinylenes), a class of compounds to which DSB belongs, J-aggregation has been identified as the reason for enhanced solid-state emission, with fluorescence quantum yields increasing dramatically upon aggregation. nih.gov This aggregation-induced emission enhancement is attributed to the rigid environment in the aggregate, which suppresses radiationless deactivation pathways that are active in solution. nih.gov

Table 2: Spectroscopic Characteristics of J-Aggregates

| Property | Description |

|---|---|

| Arrangement | Head-to-tail stacking of molecules. nih.gov |

| Absorption Shift | Bathochromic (red-shift) relative to the monomer. pradeepresearch.orgwikipedia.org |

| Fluorescence | Typically strong with a small Stokes shift. pradeepresearch.org |

| Key Feature | Often associated with aggregation-induced emission (AIE). nih.gov |

A key challenge in designing luminescent solid-state materials is overcoming concentration quenching, where intermolecular interactions in the solid state provide non-radiative decay pathways, reducing emission efficiency. A novel packing motif designed to mitigate this is cross dipole stacking.

By strategically adding two phenyl groups as substituents on the central benzene ring of the DSB core, researchers have successfully engineered a derivative, 2,5-diphenyl-1,4-distyrylbenzene (B1201161) (trans-DPDSB), that crystallizes in a cross-stacking mode. nih.govresearchgate.net In this arrangement, the transition dipole moments of neighboring molecules are oriented perpendicularly to each other. This orthogonal arrangement minimizes the exciton coupling between adjacent molecules, effectively isolating the chromophores electronically. As a result, the solid-state emission of trans-DPDSB exhibits high intensity, with characteristics very similar to that of a single, isolated molecule. nih.gov This approach has proven effective, leading to the fabrication of efficient OLEDs and the observation of amplified spontaneous emission from the material's crystals. nih.gov

The analysis of single-crystal X-ray diffraction data for various 1,4-distyrylbenzene derivatives frequently reveals the formation of well-organized molecular columns and layers. acs.orgacs.org The specific packing within these structures is highly dependent on the substituents attached to the DSB framework.

Intermolecular Interactions and their Influence on Solid-State Properties

The solid-state architecture of 1,4-distyrylbenzene derivatives is primarily dictated by a combination of weak non-covalent interactions. These interactions, though individually not strong, collectively determine the molecular packing, which in turn affects the optical and electronic properties of the material.

π-π interactions are a form of non-covalent interaction between aromatic rings. wikipedia.org In the context of 1,4-distyrylbenzene derivatives, these interactions play a crucial role in the stacking of molecules in the crystalline state. The electron-rich π systems of the benzene and styrene (B11656) units can interact with each other, leading to ordered arrangements. wikipedia.org The strength and geometry of these interactions are sensitive to substituents on the aromatic rings. rsc.orgnih.gov For instance, electron-withdrawing or electron-donating groups can modify the quadrupole moment of the benzene ring, thereby tuning the nature and strength of the π-π stacking. rsc.org In many derivatives, a parallel-displaced arrangement is favored over a face-to-face or sandwich configuration, as this minimizes electrostatic repulsion while maximizing attractive dispersion forces. rsc.orgacs.org The presence of heteroatoms within the aromatic system can also significantly alter the π-π interactions. nih.gov These interactions are fundamental in creating ordered molecular assemblies, which can influence the charge transport and photophysical properties of the resulting materials. chemrxiv.orgchemrxiv.org

| Interaction Type | Description | Key Factors |

| π-π Interactions | Non-covalent interactions between aromatic π systems. | Substituent effects, geometry (parallel-displaced, T-shaped), presence of heteroatoms. |

| C-H···π Hydrogen Bonds | Weak hydrogen bonds between a C-H bond and a π system. | Distance between proton and π-ring center, angle of the C-H···ring center. |

| Supramolecular Synthons | Reproducible intermolecular structural units. | Hydrogen bonding patterns, π-π stacking motifs. |

Supramolecular synthons are robust and recurring intermolecular interaction patterns that can be used to design and predict crystal structures. nih.gov In the context of 1,4-distyrylbenzene derivatives, these synthons arise from the combination of π-π stacking and C-H···π hydrogen bonds, creating well-defined one-, two-, or three-dimensional networks. researchgate.net The predictability of these synthons allows for a degree of "crystal engineering," where the solid-state architecture can be rationally designed by modifying the molecular structure of the DSB core. The formation of these networks is crucial for achieving the desired solid-state properties, including charge mobility and emission characteristics.

Polymorphism and Solvatomorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Solvatomorphism is a related phenomenon where different crystal structures are formed due to the incorporation of solvent molecules into the crystal lattice. nih.govmdpi.com For 1,4-distyrylbenzene derivatives, polymorphism is a well-documented phenomenon. For example, 2,5-diphenyl-1,4-distyrylbenzene with two cis double bonds (cis-DPDSB) is known to exhibit at least three different polymorphic forms. acs.org These polymorphs can arise from variations in crystallization conditions, such as the solvent used and the rate of crystal growth. acs.org The different packing arrangements in these polymorphs, often dictated by the subtle interplay of C-H···π hydrogen bonds, can result in distinct physical properties, including melting point, solubility, and fluorescence. acs.org

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, which are non-emissive or weakly emissive in solution, become highly luminescent upon aggregation or in the solid state. wikipedia.orgnih.gov This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. researchgate.net The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotations (RIR) and vibrations (RIV), in the aggregated state. researchgate.netencyclopedia.puboup.com In solution, these molecules can dissipate absorbed energy through non-radiative pathways facilitated by their flexible structures. However, in the aggregated state, the physical constraint imposed by neighboring molecules hinders these non-radiative decay channels, forcing the excited state to decay radiatively, thus leading to strong fluorescence. wikipedia.orgencyclopedia.pub

Mechanism of AIE: Restriction of Intramolecular Motion (RIM)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation or in the solid state. rsc.orgwikipedia.org The prevailing mechanism explaining this effect is the Restriction of Intramolecular Motion (RIM). nih.govnih.govresearchgate.net In their dissolved, molecularly isolated state, AIE-active luminogens (AIEgens) have multiple pathways for non-radiative decay, which efficiently quenches fluorescence. nih.gov These non-radiative pathways are facilitated by dynamic intramolecular motions, such as rotations and vibrations. nih.govresearchgate.net

For derivatives of Benzene, 1,4-bis(2-phenylethenyl)-, also known as 1,4-distyrylbenzene (DSB), key intramolecular motions include the twisting of the double bonds and the torsion of the phenyl rings. nih.gov Upon photoexcitation in a dilute solution, the molecule can readily undergo these motions, providing efficient channels for the excited-state energy to dissipate as heat rather than light. nih.gov This results in weak or non-existent fluorescence.

When the molecules aggregate, for instance by adding a poor solvent to a solution or in the solid crystalline state, their physical movement becomes significantly hindered. researchgate.net The intermolecular interactions and physical packing in the aggregated state lock the molecules in place, effectively restricting the large-amplitude torsional and rotational motions that dominate the non-radiative decay channels. nih.govresearchgate.net With these non-radiative pathways blocked, the excited-state energy is channeled into the radiative decay pathway, resulting in a dramatic increase in fluorescence quantum yield and intense light emission. nih.gov

Theoretical and experimental studies have provided strong evidence for the RIM mechanism. researchgate.netresearchgate.net For example, increasing the viscosity of the solvent, which physically restricts molecular motion, can also induce enhanced emission. researchgate.net Computational studies on AIEgens show that in the aggregated state, the potential energy surfaces become steeper, meaning a small structural displacement leads to a large increase in potential energy, thus disfavoring the non-radiative decay processes. nih.gov The core principle of RIM dictates a direct relationship between the rigidification of the molecular structure and the potential for AIE activity. nih.gov

Structural Modification Strategies for AIE Luminogens

The AIE properties of 1,4-distyrylbenzene derivatives can be finely tuned through strategic structural modifications. These modifications aim to enhance the restriction of intramolecular motion in the aggregated state and to modulate the electronic and photophysical properties of the resulting luminogens.

One common strategy involves the introduction of various functional groups onto the core DSB scaffold. Attaching electron-donating (ED) or electron-withdrawing (EW) groups can alter the molecule's electronic structure, influencing its absorption and emission characteristics. rsc.orgnih.govresearchgate.net For example, creating donor-π-acceptor (D-π-A) systems within the DSB framework can lead to compounds with significant solvatochromic effects and tunable emission from the visible spectrum. nih.gov

Another effective approach is the introduction of substituents that promote specific intermolecular interactions, thereby enhancing the rigidity of the aggregate. The incorporation of fluorine atoms into the DSB structure, for instance, can lead to intermolecular H–F interactions in the solid state, which helps to lock the molecular conformation and promote AIE. acs.org

Furthermore, modifying the substituents at various positions on the benzene or naphthalene (B1677914) core can significantly impact the inhibitory potencies and activities of the molecules. nih.gov The synthesis of DSB derivatives with different terminal groups allows for a systematic investigation of structure-property relationships. rsc.org By comparing series of similarly substituted molecules, such as comparing 1,4-distyrylfluorene derivatives to 1,4-distyrylbenzene analogues, researchers can assess the influence of the core structural unit on the photophysical properties. rsc.orgresearchgate.net These comparative studies, supported by computational calculations, provide deep insights into how molecular structure dictates solid-state packing and luminescent behavior. rsc.org

Below is a table summarizing various structural modification strategies and their effects on the properties of DSB-based AIEgens.

| Modification Strategy | Example Substituent/Core | Observed Effect | Reference(s) |

| Electron-Donating/Withdrawing Groups | Amino (donor) and Sulfone (acceptor) | Creates D-π-A system, high Stokes shifts, solvatochromism. | nih.gov |

| Electron-Donating/Withdrawing Groups | Various ED and EW groups | Modulates photophysical and electrochemical properties. | rsc.orgresearchgate.net |

| Halogenation | Monofluoroolefin structures | Promotes intermolecular H-F interactions, influencing crystal packing and AIE. | acs.org |

| Core Variation | 1,4-distyrylfluorene vs. 1,4-distyrylbenzene | Fluorenylene unit influences photophysical and solvatochromic effects. | rsc.org |

| Macrocyclization | 1,4-bis(4-pyridylethynyl)benzene macrocycle | Unique aggregation-induced emission properties due to cyclic structure. | nih.gov |

Excitonic and Excimeric Contributions in Aggregates

In the aggregated state of 1,4-distyrylbenzene derivatives, the close proximity of molecules leads to electronic coupling between their transition dipoles, a phenomenon described by molecular exciton theory. pradeepresearch.org This coupling results in the formation of delocalized excited states, or excitons, which can significantly alter the photophysical properties of the material compared to the isolated molecule. The specific geometry of molecular packing in the aggregate determines the nature of the excitonic coupling, leading to distinct spectral signatures known as H- and J-aggregation. pradeepresearch.orgresearchgate.net

H-aggregates (hypsochromic) are characterized by a "face-to-face" or "sandwich-like" arrangement of the molecules. pradeepresearch.orgresearchgate.net This parallel stacking leads to a blue-shift (shift to shorter wavelength) in the absorption spectrum compared to the monomer. researchgate.net Typically, H-aggregates are weakly fluorescent or non-emissive because the transition to the lowest exciton state is optically forbidden. pradeepresearch.orgresearchgate.net However, para-distyrylbenzene itself is a notable exception, as it forms herringbone-arranged H-aggregates that are highly emissive, challenging the general rule of AIE quenching in H-aggregates. researchgate.net

J-aggregates (bathochromic, named after E. E. Jelley) feature a "head-to-tail" arrangement of molecules. pradeepresearch.org This geometry results in a red-shift (shift to longer wavelength) in the absorption spectrum. pradeepresearch.org J-aggregates are often highly fluorescent with a small Stokes shift, as the transition to the lowest exciton state is optically allowed and highly probable. pradeepresearch.orgresearchgate.net

Excimers , or excited-state dimers, can also form in aggregates. An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule. They are not stable in the ground state and exist only upon excitation. Excimer emission is characterized by a broad, structureless, and significantly red-shifted fluorescence band compared to the monomer emission. This is a common feature in π-conjugated systems where cofacial arrangements allow for strong π-π interactions in the excited state. researchgate.net For some DSB derivatives, a red-shift in the solid-state emission is observed, which can be attributed to the formation of J-aggregates or excimeric species. nih.gov

The type of aggregation can be influenced by factors such as the molecular structure, solvent, and temperature. The interplay between H- and J-type excitonic coupling and excimer formation ultimately dictates the final emissive properties of the solid-state material. pradeepresearch.orgresearchgate.net

| Aggregate Type | Molecular Arrangement | Absorption Spectrum Shift | Typical Fluorescence |

| H-aggregate | Face-to-face (sandwich) | Blue-shifted (Hypsochromic) | Weak or quenched |

| J-aggregate | Head-to-tail | Red-shifted (Bathochromic) | Strong |

| Excimer | Close cofacial approach | Monomer-like | Broad, red-shifted |

Structure Property Relationships in 1,4 Distyrylbenzene Systems

Correlation Between Molecular Structure and Electronic Properties

The electronic properties of 1,4-distyrylbenzene and its derivatives are intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the nature of their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The fundamental structure of 1,4-distyrylbenzene features a central benzene (B151609) ring connected to two styryl groups at the para positions, creating an extended π-conjugated system. This delocalization of electrons across the molecule is a key determinant of its electronic behavior. For instance, in 1,4-bis(diethylamino)distyrylbenzene, the HOMO is delocalized over the entire molecule, while the LUMO is primarily concentrated in the central distyrylbenzene (B1252955) core. nih.gov This distribution of electron density in the frontier orbitals governs the energy of electronic transitions, such as absorption and emission.

The substitution pattern on the central and terminal phenyl rings significantly influences the electronic properties. Theoretical and experimental studies have shown that the isomeric placement of substituents can lead to substantial differences in electronic structure. For example, a comparative study of 1,4- and 1,3-diazadistyrylbenzene derivatives revealed that the 1,4-isomer's absorption spectrum originates from a single, delocalized electronic transition. nih.gov In contrast, the 1,3-isomer's absorption is a sum of four localized electronic transitions, resulting in a blue-shifted absorption maximum compared to the 1,4-isomer. nih.gov This highlights how the connectivity of the π-system directly impacts the energy levels and transition properties of the molecule.

Furthermore, the introduction of different functional groups can modulate the HOMO and LUMO energy levels. Electron-donating groups (EDGs) generally raise the HOMO level, while electron-withdrawing groups (EWGs) lower the LUMO level. This tuning of the frontier orbital energies directly affects the band gap of the material, which is a critical parameter for its application in electronic devices. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting these effects and understanding the structure-property correlations at a molecular level. rsc.org

Influence of Substituents on Photophysical Behavior

The photophysical properties of 1,4-distyrylbenzene, such as emission wavelength and fluorescence quantum yield, can be precisely controlled through the strategic placement of substituent groups on the molecular scaffold.